molecular formula C6H9FO3S B2733211 2-Oxocyclohexane-1-sulfonyl fluoride CAS No. 2137643-56-0

2-Oxocyclohexane-1-sulfonyl fluoride

Cat. No.: B2733211
CAS No.: 2137643-56-0
M. Wt: 180.19
InChI Key: YENLLXGWXKUJII-UHFFFAOYSA-N
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Description

2-Oxocyclohexane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S. It is characterized by a cyclohexane ring with a ketone (oxo) group at the second position and a sulfonyl fluoride group at the first position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxocyclohexane-1-sulfonyl fluoride can be synthesized through several methods. One common method involves starting from 2-oxocyclohexane-1-aldehyde, which undergoes a series of chemical reactions to form the desired compound . Another approach involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase transfer catalysts and specific reagents to facilitate the reaction. For example, the use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile has been reported to improve the efficiency of the synthesis . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The ketone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and other fluorosulfonylating reagents . These reactions are typically carried out under mild conditions to ensure selectivity and high yields.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different ketone or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-oxocyclohexane-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with specific amino acids or proteins, leading to the modification or inhibition of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

2-Oxocyclohexane-1-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a ketone and sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

2-oxocyclohexane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLLXGWXKUJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137643-56-0
Record name 2-oxocyclohexane-1-sulfonyl fluoride
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